4-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
- Anti-inflammatory Agents : The compound’s structural features, including the pyrazole and chromene moieties, suggest potential anti-inflammatory activity. Researchers may explore its effects on inflammatory pathways and evaluate its therapeutic potential for conditions like arthritis or autoimmune diseases .
- Anticancer Properties : Investigate its impact on cancer cell lines. The presence of the chromene scaffold could make it a candidate for cancer drug development. Researchers might assess its cytotoxicity, apoptosis-inducing effects, and potential as a targeted therapy .
- Thionation Reactions : Given its thienyl group, this compound could serve as a precursor for thionation reactions. Researchers might explore its reactivity with thionating agents (e.g., Lawesson’s reagent) to synthesize novel sulfur-containing compounds .
- Chromene-Based Materials : Investigate its optical properties, such as fluorescence and absorption spectra. The chromene core could be useful in designing organic light-emitting diodes (OLEDs) or other optoelectronic devices .
- Imidazole Derivatives : The compound contains an imidazole ring fused to a benzene ring. Researchers might explore its reactivity in imidazole-based reactions or use it as a building block for more complex heterocycles .
- Quantum Chemical Calculations : Perform density functional theory (DFT) calculations to understand its electronic structure, stability, and reactivity. Predict its properties, such as dipole moments, polarizability, and frontier molecular orbitals .
- Biological Sources : Investigate whether this compound occurs naturally in any organisms or plants. If so, explore its ecological role and potential biosynthetic pathways .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Materials Science and Optoelectronics
Heterocyclic Chemistry
Computational Chemistry and Molecular Modeling
Natural Product Chemistry
Mechanism of Action
Target of Action
Similar compounds have been known to target nonsense mutations in genetic diseases .
Mode of Action
The compound interacts with its targets by suppressing nonsense mutations . A nonsense mutation is a genetic mutation that transforms a sense codon into a premature termination codon (PTC), upstream from the normal termination codon . This prevents the synthesis of full-length, wild type proteins, leading to truncated, often inactive, proteins .
Biochemical Pathways
It can be inferred that the compound plays a role in the protein synthesis pathway, specifically in the translation process where it prevents the formation of truncated proteins by suppressing nonsense mutations .
Result of Action
The compound’s action results in the suppression of nonsense mutations, thereby preventing the formation of truncated proteins . This could potentially restore the synthesis of full-length, wild type proteins, mitigating the effects of genetic diseases caused by such mutations .
properties
IUPAC Name |
4-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-15-12-17(25-16-5-2-1-4-13(15)16)19(24)20-8-10-22-9-7-14(21-22)18-6-3-11-26-18/h1-7,9,11-12H,8,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZAHOWEPWRYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide |
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